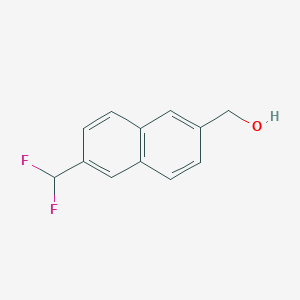
3-Hydroxy-6-(hydroxymethyl)-2-methyl-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-6-(hydroxymethyl)-2-methyl-4H-chromen-4-one is a chromone derivative known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-6-(hydroxymethyl)-2-methyl-4H-chromen-4-one typically involves the condensation of kojic acid with aromatic aldehydes under specific conditions. One common method is the electrochemically induced tandem Knoevenagel-Michael reaction, which provides a direct and efficient route to the desired product . This method involves the use of an electrogenerated base in an undivided cell, leading to high yields and current efficiency.
Industrial Production Methods: Industrial production of this compound can be achieved through scalable synthetic routes that utilize green chemistry principles. The use of biodegradable catalysts, such as β-cyclodextrin-based nanosponges, has been explored to enhance the efficiency and sustainability of the synthesis process . These methods offer advantages such as short reaction times, high yields, and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-6-(hydroxymethyl)-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chromone core can be reduced to form dihydrochromones.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 3-oxo-6-(hydroxymethyl)-2-methyl-4H-chromen-4-one.
Reduction: Formation of 3-hydroxy-6-(hydroxymethyl)-2-methyl-4H-dihydrochromen-4-one.
Substitution: Formation of 3-alkoxy-6-(hydroxymethyl)-2-methyl-4H-chromen-4-one derivatives.
Scientific Research Applications
Mechanism of Action
The biological activity of 3-Hydroxy-6-(hydroxymethyl)-2-methyl-4H-chromen-4-one is attributed to its ability to interact with various molecular targets and pathways. For instance, it can inhibit the activity of enzymes involved in oxidative stress and inflammation . The compound’s hydroxyl groups allow it to form hydrogen bonds with target proteins, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
- 3-Hydroxy-6-methyl-4H-chromen-4-one
- 3-Hydroxy-2-methyl-4H-chromen-4-one
- 3-Hydroxy-6-(hydroxymethyl)-2,5-dimethylanthraquinone
Comparison: 3-Hydroxy-6-(hydroxymethyl)-2-methyl-4H-chromen-4-one is unique due to the presence of both hydroxyl and hydroxymethyl groups, which enhance its solubility and reactivity compared to similar compounds . This structural feature contributes to its diverse biological activities and makes it a valuable compound for various applications.
Properties
CAS No. |
61407-15-6 |
|---|---|
Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
3-hydroxy-6-(hydroxymethyl)-2-methylchromen-4-one |
InChI |
InChI=1S/C11H10O4/c1-6-10(13)11(14)8-4-7(5-12)2-3-9(8)15-6/h2-4,12-13H,5H2,1H3 |
InChI Key |
DKRHRNJOZFPRTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=CC(=C2)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol hydrochloride](/img/structure/B11894776.png)

![6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11894806.png)









